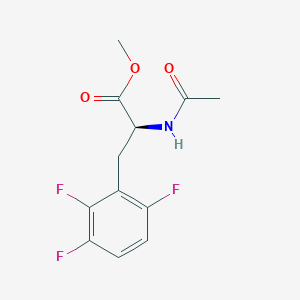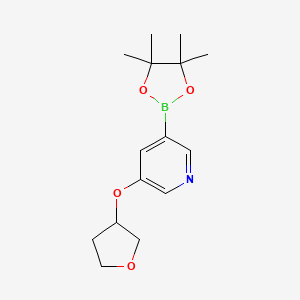
3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid
Descripción general
Descripción
3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid, also known as 3FPPA, is an organic compound composed of a fluorinated phenylboronic acid group and a piperazine group. It is a highly versatile compound, used in a variety of applications such as synthesis, research, and drug development. This article will provide an overview of 3FPPA, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Fungicidal Activity
- 3-Piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue demonstrated fungicidal activity against various filamentous fungi, with the former showing higher inhibitory activity than the standard antibiotic amphotericin B. This indicates the potential of these compounds in antifungal applications (Wieczorek et al., 2014).
Antimicrobial Effects
- Novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds showed significant microbiological activity against various fungi, highlighting their potential in antimicrobial applications (Borys et al., 2019).
Antioxidant Properties
- 2-Alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment exhibited antioxidant properties in vitro, indicating their potential use in developing antioxidant therapies (Malík et al., 2017).
Dopamine Receptor Ligands
- The incorporation of fluorine into 3-(3-(piperazin-1-yl)propyl)indoles led to selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This suggests potential applications in developing treatments targeting dopamine receptors (Niel et al., 1999).
Synthesis and Crystal Structures
- The straightforward synthesis of a biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog has been described, indicating the potential for chemical synthesis applications (Adamczyk-Woźniak et al., 2013).
Photoluminescence Properties
- Compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, related to the chemical , exhibit photoluminescent properties, suggesting potential applications in photochemistry (Mella et al., 2001).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In Suzuki–Miyaura coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
As a participant in suzuki–miyaura coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have diverse biological effects.
Action Environment
The action of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, a class of compounds that includes this one, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH and other conditions of its environment.
Propiedades
IUPAC Name |
[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17/h2-3,10,16,18-19H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFAAIVOKNNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)
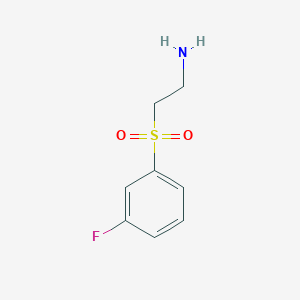
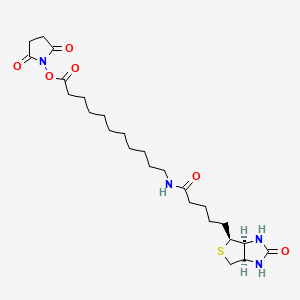

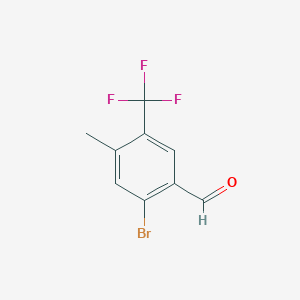

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

